4-(4-chlorophenyl)sulfonyl-N,N,2-trimethyl-1,3-oxazol-5-amine
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Overview
Description
4-(4-chlorophenyl)sulfonyl-N,N,2-trimethyl-1,3-oxazol-5-amine is a synthetic organic compound characterized by its unique chemical structure It contains a sulfonyl group attached to a chlorophenyl ring, an oxazole ring, and a trimethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)sulfonyl-N,N,2-trimethyl-1,3-oxazol-5-amine typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with N,N-dimethylformamide dimethyl acetal to form an intermediate, which is then cyclized with 2-amino-2-methylpropanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)sulfonyl-N,N,2-trimethyl-1,3-oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-chlorophenyl)sulfonyl-N,N,2-trimethyl-1,3-oxazol-5-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)sulfonyl-N,N,2-trimethyl-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The oxazole ring may also interact with nucleic acids, affecting their stability and function. These interactions can lead to various biological effects, including antimicrobial and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)sulfonyl-N-cyclohexyl-2-(furan-2-yl)-1,3-oxazol-5-amine
- 4-(2-(2-chlorophenyl)-4-((4-chlorophenyl)sulfonyl)-1,3-oxazol-5-yl)morpholine
Uniqueness
4-(4-chlorophenyl)sulfonyl-N,N,2-trimethyl-1,3-oxazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethylamine moiety, in particular, differentiates it from other similar compounds, potentially enhancing its solubility and reactivity.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N,N,2-trimethyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S/c1-8-14-11(12(18-8)15(2)3)19(16,17)10-6-4-9(13)5-7-10/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWHYTTVCSJYIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)N(C)C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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